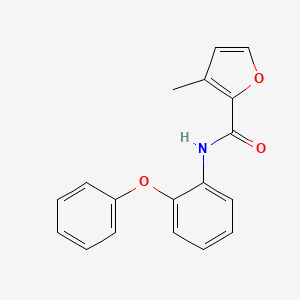

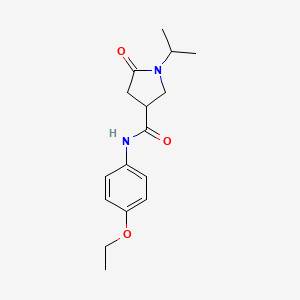

![molecular formula C23H18ClN5O2S B5602055 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-hydroxybenzylidene)acetohydrazide](/img/structure/B5602055.png)

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-hydroxybenzylidene)acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is part of a class of heterocyclic compounds with potential biological activities. Heterocyclic chemistry is a significant area of organic chemistry that is pertinent to many biological processes and therapeutic applications.

Synthesis Analysis

The synthesis of related compounds involves starting with a basic triazole derivative and performing a series of reactions, including cyclization and condensation, to achieve the final product. For instance, Bekircan et al. (2015) detail the synthesis of novel heterocyclic compounds derived from a similar triazole compound, demonstrating the complex multi-step nature of these syntheses Bekircan, Ülker, & Menteşe, 2015.

Molecular Structure Analysis

The molecular structure of such compounds is usually characterized by techniques like X-ray crystallography, NMR, IR, and mass spectral analysis. These techniques help in determining the spatial arrangement of atoms in the molecule and confirming the structural integrity of the synthesized compound. For example, the crystal structure of related compounds has been determined by Quoc et al. (2019) Quoc et al., 2019.

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, such as aminomethylation, and can exhibit diverse biological activities. The chemical properties of these molecules are often explored in the context of their potential inhibitory activities, as demonstrated by Bekircan et al. (2014) Bekircan, Menteşe, & Ulker, 2014.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Synthesis of Novel Heterocyclic Compounds : This compound is used as a starting material for synthesizing novel heterocyclic compounds like thiosemicarbazides and oxadiazoles. These compounds are evaluated for biological activities such as lipase and α-glucosidase inhibition, showing promising results in anti-lipase and anti-α-glucosidase activities (Bekircan et al., 2015).

Cytotoxicity Evaluation : Derivatives of this compound have been synthesized and evaluated for cytotoxicity activities. The focus is on creating new 1,2,4-triazine derivatives and assessing their impact on cancer cell lines (Hasanen et al., 2017).

Antimicrobial Agents : The compound serves as a precursor for synthesizing formazans, which have shown moderate antimicrobial activity against various bacterial and fungal strains. This indicates its potential use in developing new antimicrobial agents (Sah et al., 2014).

Complexation with Metal Ions : Research on N-acylhydrazones derived from this compound has shown potential for complexing with metal ions like Cu2+. These studies involve both experimental and theoretical approaches to understand the complexation behavior (Polo-Cerón et al., 2021).

Anticancer Properties : The derivatives of this compound have been tested for their cytotoxic effects on different cancer cell lines, such as melanoma and breast cancer. Certain hydrazones synthesized from this compound showed significant cytotoxicity, suggesting their potential as anticancer agents (Šermukšnytė et al., 2022).

Inhibition of Zinc Corrosion : In the field of material science, derivatives of this compound have been investigated for their role in inhibiting the corrosion of zinc in acidic media. This application is crucial in industrial and engineering chemistry (Gece & Bilgiç, 2012).

Antioxidant and Antitumor Activities : Some synthesized nitrogen heterocycles derived from this compound have been evaluated for their antioxidant and antitumor activities, indicating its potential use in medical chemistry (El-Moneim et al., 2011).

Analgesic and Anti-Inflammatory Activities : Certain derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities, suggesting potential medicinal applications in treating pain and inflammation (Hunashal et al., 2014).

Eigenschaften

IUPAC Name |

2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN5O2S/c24-18-11-9-17(10-12-18)22-27-28-23(29(22)19-6-2-1-3-7-19)32-15-21(31)26-25-14-16-5-4-8-20(30)13-16/h1-14,30H,15H2,(H,26,31)/b25-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEDJSQSIBNCLP-AFUMVMLFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=CC=C3)O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=CC=C3)O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

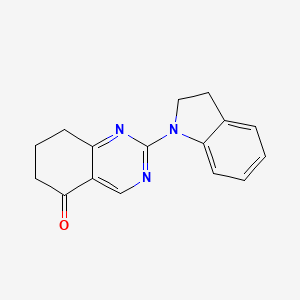

![1-[3-(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B5601975.png)

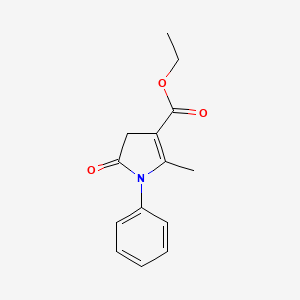

![2-[(3,4-dimethoxyphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5602011.png)

![3-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1H-indazole](/img/structure/B5602023.png)

![5-fluoro-2-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-benzimidazole](/img/structure/B5602038.png)

![(4-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5602046.png)

![4-nitrobenzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime](/img/structure/B5602047.png)

![N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5602059.png)